Tryptophan is the sole precursor to serotonin, a neurotransmitter crucial for mood, sleep regulation, appetite, and learning ). Research investigates how manipulating tryptophan levels affects serotonin production and its downstream effects on behavior and cognition L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications: .
Tryptophan is converted to melatonin, a hormone regulating sleep-wake cycles ). Studies explore how dietary tryptophan or supplementation influences melatonin synthesis and sleep patterns.
As an essential amino acid, tryptophan cannot be synthesized by the body and must be obtained through diet. Research focuses on the optimal dietary intake of tryptophan for various age groups and health conditions Analysis, Nutrition, and Health Benefits of Tryptophan: ).
Tryptophan content is a factor in determining protein quality. Research explores how food protein sources compare in terms of tryptophan availability and its impact on overall protein utilization Analysis, Nutrition, and Health Benefits of Tryptophan: ).
Studies investigate the application of exogenous tryptophan, meaning tryptophan applied from an external source, to improve plant growth and crop yield. Tryptophan acts as a precursor to auxin, a plant growth hormone Perspectives of Using L-Tryptophan for Improving Productivity of Agricultural Crops: A Review: .
Research explores the possibility of fortifying crops with tryptophan to address potential deficiencies and improve nutritional value Analysis, Nutrition, and Health Benefits of Tryptophan: ).
L-Tryptophan is an essential α-amino acid characterized by its indole side chain, which distinguishes it from other amino acids. It plays a critical role in protein synthesis and serves as a precursor for several biologically significant compounds, including the neurotransmitter serotonin and the hormone melatonin. The structural formula of L-Tryptophan is C₁₁H₁₂N₂O₂, and it contains both an α-amino group and an α-carboxylic acid group, making it a polar molecule with unique reactivity properties due to its aromatic indole structure .
Tryptophan's mechanism of action revolves around its conversion to serotonin and melatonin.
The oxidative degradation of L-Tryptophan can produce reactive intermediates that lead to various degradation products, influenced by factors such as light and reactive oxygen species .
L-Tryptophan exhibits several biological activities:
L-Tryptophan has diverse applications:
Research has shown that L-Tryptophan interacts with various biological systems:
Several compounds share structural or functional similarities with L-Tryptophan. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Hydroxytryptophan | Hydroxylated form of L-Tryptophan | Direct precursor to serotonin |
Serotonin | Indole structure with additional hydroxyl groups | Neurotransmitter involved in mood regulation |
Melatonin | Indole structure with acetyl group | Regulates sleep-wake cycles |
Kynurenine | Product of tryptophan metabolism | Involved in immune response |
Tryptamine | Decarboxylated derivative of tryptophan | Trace amine with psychoactive properties |
L-Tryptophan's uniqueness lies in its essential status for humans and its dual role as both a protein constituent and a precursor for vital neurotransmitters and hormones . Its metabolic pathways also highlight its importance in maintaining homeostasis within biological systems.
The molecular architecture of L-tryptophan reflects a sophisticated arrangement of functional groups that confer unique physicochemical properties to this essential amino acid. The compound possesses the molecular formula C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 grams per mole, making it the largest among the standard proteinogenic amino acids. The International Union of Pure and Applied Chemistry name for this compound is (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, which precisely describes its stereochemical configuration and structural features.
The stereochemical configuration of L-tryptophan centers around its α-carbon, which exhibits the S-configuration characteristic of naturally occurring L-amino acids. This stereochemical arrangement is critical for the compound's biological activity and its incorporation into protein structures. The molecule exists as a zwitterion at physiological pH values, where the amino group becomes protonated (NH₃⁺) with a pKa value of 9.39, while the carboxylic acid group undergoes deprotonation (COO⁻) with a pKa value of 2.38. The isoelectric point of L-tryptophan occurs at pH 5.89, representing the pH at which the molecule carries no net electrical charge.
The indole side chain represents the most distinctive structural feature of L-tryptophan, consisting of a bicyclic ring system formed by the fusion of a benzene ring with a pyrrole ring. This indole substituent is positioned at the β-carbon of the amino acid backbone, creating a non-polar aromatic region that significantly influences the molecule's hydrophobic characteristics. The indole ring system contains two nitrogen atoms: one incorporated into the pyrrole ring (Nε1) and another in the amino group of the amino acid backbone. The presence of this bulky indole side chain contributes to L-tryptophan receiving the single-letter symbol W in protein notation, as the double ring structure visually resembles the bulky appearance of this letter.
Physical properties of L-tryptophan demonstrate its crystalline nature and limited water solubility. The compound appears as a white to slightly yellowish-white crystalline powder that is odorless and possesses a slightly bitter taste. The melting point occurs at 289-290°C with decomposition, indicating the thermal stability of the crystalline structure up to relatively high temperatures. Water solubility remains limited at 11.4 grams per liter at 25°C, reflecting the hydrophobic nature of the indole side chain. The compound demonstrates enhanced solubility in dilute acids and bases, as well as in heated ethanol, but remains insoluble in formaldehyde and ethyl ether.
The kynurenine pathway represents the predominant route of L-tryptophan metabolism, accounting for approximately 95% of total tryptophan catabolism in mammalian systems [1] [2]. This pathway serves as a critical regulatory mechanism for central nervous system homeostasis through the production of multiple neuroactive metabolites that exert both neuroprotective and neurotoxic effects [3] [4].
The initiation of the kynurenine pathway occurs through the oxidative cleavage of the indole ring of L-tryptophan by three distinct enzymes: tryptophan 2,3-dioxygenase (TDO2), indoleamine 2,3-dioxygenase 1 (IDO1), and indoleamine 2,3-dioxygenase 2 (IDO2) [1] [5]. TDO2 functions primarily in hepatic tissues as a tetrameric enzyme containing heme cofactors, while IDO1 operates as a monomeric heme-containing enzyme distributed throughout extrahepatic tissues [1] [6]. The enzyme IDO2 exhibits similar structural characteristics to IDO1 but demonstrates distinct tissue distribution patterns and substrate specificity profiles [7].
The enzymatic conversion of L-tryptophan to N-formylkynurenine represents the rate-limiting step of the entire pathway [1] [8]. This reaction requires molecular oxygen as a co-substrate and proceeds through a dioxygenase mechanism involving the incorporation of both oxygen atoms into the substrate molecule [6]. The crystal structure of human IDO1 reveals two distinct α-helical domains with the heme prosthetic group positioned between them, creating a catalytic environment that facilitates substrate binding and oxygen activation [6].
Following the initial oxidation step, N-formylkynurenine undergoes hydrolysis by arylformamidase (AFMID) to yield kynurenine, the central metabolite of the pathway [1]. Kynurenine serves as a crucial branch point, directing metabolic flux toward either neuroprotective or neurotoxic end products [9]. The transamination of kynurenine by kynurenine aminotransferases (KAT I-IV) produces kynurenic acid, an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors and α7-nicotinic acetylcholine receptors [10] [11].
Alternatively, kynurenine can undergo hydroxylation by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine [12] [13]. This flavin adenine dinucleotide-dependent enzyme localizes to the outer mitochondrial membrane and requires nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing cofactor [12]. The enzyme demonstrates asymmetric subunit structure and contains specific binding domains that facilitate substrate recognition and catalytic activity [14] [13].
The downstream metabolism of 3-hydroxykynurenine proceeds through kynureninase-mediated conversion to 3-hydroxyanthranilic acid, followed by oxidation via 3-hydroxyanthranilic acid 3,4-dioxygenase to generate 2-amino-3-carboxymuconic semialdehyde [1]. This intermediate spontaneously converts to quinolinic acid, a potent NMDA receptor agonist that exhibits excitotoxic properties [15] [16].
Enzyme | EC Number | Cellular Location | Primary Function |
---|---|---|---|
Tryptophan Hydroxylase 1 (TPH1) | EC 1.14.16.4 | Peripheral tissues, pineal gland | 5-hydroxytryptophan synthesis |
Tryptophan Hydroxylase 2 (TPH2) | EC 1.14.16.4 | Central nervous system, raphe nuclei | 5-hydroxytryptophan synthesis |
Aromatic L-amino Acid Decarboxylase (AADC) | EC 4.1.1.28 | Cytoplasm | Serotonin synthesis from 5-HTP |
Serotonin N-acetyltransferase (SNAT) | EC 2.3.1.87 | Pineal gland chloroplasts | N-acetylserotonin synthesis |
Acetylserotonin O-methyltransferase (ASMT) | EC 2.1.1.4 | Cytoplasm | Melatonin synthesis |
Indoleamine 2,3-dioxygenase 1 (IDO1) | EC 1.13.11.52 | Cytoplasm, various tissues | Kynurenine pathway initiation |
Indoleamine 2,3-dioxygenase 2 (IDO2) | EC 1.13.11.52 | Cytoplasm, liver, kidney | Kynurenine pathway initiation |
Tryptophan 2,3-dioxygenase (TDO2) | EC 1.13.11.11 | Liver, tetrameric | Kynurenine pathway initiation |
Arylformamidase (AFMID) | EC 3.5.1.9 | Cytoplasm | N-formylkynurenine hydrolysis |
Kynurenine Aminotransferase I (KAT I) | EC 2.6.1.7 | Mitochondria, liver | Kynurenic acid synthesis |
Kynurenine Aminotransferase II (KAT II) | EC 2.6.1.7 | Mitochondria, brain | Kynurenic acid synthesis |
Kynurenine 3-monooxygenase (KMO) | EC 1.14.13.9 | Mitochondria, outer membrane | 3-hydroxykynurenine synthesis |
Kynureninase (KYNU) | EC 3.7.1.3 | Cytoplasm and mitochondria | Anthranilic acid synthesis |
3-hydroxyanthranilic Acid 3,4-dioxygenase (3HAO) | EC 1.13.11.6 | Cytoplasm | 2-amino-3-carboxymuconic semialdehyde synthesis |
Quinolinic Acid Phosphoribosyltransferase (QPRT) | EC 2.4.2.19 | Cytoplasm, astrocytes, neurons | NAD+ precursor synthesis |
The cellular distribution of kynurenine pathway enzymes demonstrates remarkable specificity that influences the regional production of neuroactive metabolites [15]. Kynurenic acid synthesis occurs predominantly in astrocytes through KAT II activity, which accounts for approximately 70% of kynurenic acid production in human brain tissue [11]. Conversely, quinolinic acid formation takes place primarily in microglial cells through the sequential action of KMO, kynureninase, and 3-hydroxyanthranilic acid 3,4-dioxygenase [15] [11].
Research investigations have documented significant alterations in kynurenine pathway metabolism associated with various neurological and psychiatric disorders [3] [17]. Elevated quinolinic acid concentrations have been observed in neurodegenerative conditions including Alzheimer disease, Parkinson disease, and Huntington disease, suggesting a role for excitotoxic mechanisms in disease pathogenesis [17]. Conversely, increased kynurenic acid levels have been documented in schizophrenia, potentially contributing to cognitive dysfunction through excessive NMDA receptor antagonism [17].
The pharmacological modulation of kynurenine pathway enzymes represents a promising therapeutic strategy for neurological disorders [9] [18]. Inhibition of IDO1 or KMO activity can alter the balance between neuroprotective and neurotoxic metabolite production, potentially providing therapeutic benefits in conditions characterized by neuroinflammation or excitotoxicity [9] [13]. Clinical studies have demonstrated that kynurenine pathway metabolites serve as biomarkers for disease progression and treatment response in various neurological conditions [19] [17].
Metabolite | Brain Concentration μM | Plasma Concentration μM | Physiological Role |
---|---|---|---|
L-tryptophan | 5.0-15.0 | 40-100 | Precursor amino acid |
Kynurenine | 0.5-2.0 | 1.0-3.0 | Central metabolite |
Kynurenic acid | 0.1-1.0 | 0.02-0.08 | NMDA receptor antagonist |
3-hydroxykynurenine | 0.05-0.5 | 0.1-0.3 | Neurotoxic metabolite |
Quinolinic acid | 0.01-0.1 | 0.02-0.05 | NMDA receptor agonist |
3-hydroxyanthranilic acid | 0.02-0.2 | 0.05-0.15 | Intermediate metabolite |
Serotonin | 0.1-2.0 | 0.5-2.0 | Neurotransmitter |
5-hydroxytryptophan | 0.01-0.1 | 0.001-0.01 | Serotonin precursor |
N-acetylserotonin | 0.001-0.01 | 0.001-0.005 | Melatonin precursor |
Melatonin | 0.0001-0.001 | 0.0001-0.0005 | Circadian hormone |
The methoxyindole pathway represents a quantitatively minor but physiologically crucial route of L-tryptophan metabolism, accounting for approximately 1-3% of total tryptophan utilization in mammalian systems [20] [21]. This pathway generates two essential signaling molecules: serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), which regulate diverse physiological processes including neurotransmission, mood, circadian rhythms, and sleep-wake cycles [22] [23].
The biosynthesis of serotonin commences with the hydroxylation of L-tryptophan at the C-5 position of the indole ring, catalyzed by tryptophan hydroxylase (TPH) [23] [24]. Two distinct isoforms of this enzyme exist: TPH1, primarily expressed in peripheral tissues including the gastrointestinal tract and pineal gland, and TPH2, which demonstrates specific expression in central nervous system neurons, particularly within the raphe nuclei [25] [24]. The enzymatic mechanism requires tetrahydrobiopterin (BH4) as an essential cofactor and molecular oxygen as a co-substrate [24] [26].
Human TPH2 exhibits distinct biochemical properties compared to TPH1, including enhanced solubility, different kinetic parameters, and unique regulatory mechanisms [25] [27]. Structural analysis reveals that TPH2 contains an N-terminal regulatory domain that influences enzyme stability and activity, with removal of this domain resulting in increased solubility and enzymatic stability [27]. The enzyme functions as a homotetramer with a molecular weight of approximately 236 kilodaltons [27].
The substrate specificity of tryptophan hydroxylase demonstrates strict requirements for proper indole ring positioning within the active site [26]. Crystallographic studies have identified four critical residues (R303, T311, S382, I412 in human TPH2) that determine substrate binding specificity and catalytic efficiency [26]. Mutations affecting these residues result in dramatically reduced enzymatic activity and have been associated with neurological disorders [26].
The product of tryptophan hydroxylase activity, 5-hydroxytryptophan, undergoes subsequent decarboxylation by aromatic L-amino acid decarboxylase (AADC) to generate serotonin [23] [28]. This enzyme requires pyridoxal 5'-phosphate (the active form of vitamin B6) as a cofactor and catalyzes the removal of the carboxyl group from 5-hydroxytryptophan [23] [29]. The reaction proceeds through a Schiff base intermediate formed between the substrate and the pyridoxal phosphate cofactor [29].
Serotonin synthesis demonstrates tissue-specific regulation, with approximately 95% of total body serotonin produced in enterochromaffin cells of the gastrointestinal tract [20]. Brain serotonin synthesis occurs exclusively in neurons expressing TPH2, primarily located in the raphe nuclei of the brainstem [21]. The rate-limiting nature of tryptophan hydroxylase activity means that serotonin synthesis directly correlates with tryptophan availability in brain tissue, particularly in TPH2-expressing neurons [22] [21].
The conversion of serotonin to melatonin occurs through a two-step enzymatic process localized primarily within the pineal gland [30] [31]. The initial step involves N-acetylation of serotonin by serotonin N-acetyltransferase (SNAT), which requires acetyl-coenzyme A as a cofactor [30] [29]. This enzyme demonstrates circadian regulation, with activity levels peaking during nighttime hours in response to sympathetic nervous system activation [31].
The final step in melatonin biosynthesis involves O-methylation of N-acetylserotonin by acetylserotonin O-methyltransferase (ASMT) [30] [29]. This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor and demonstrates cytoplasmic localization [30]. The methylation reaction transfers a methyl group to the hydroxyl group at the C-5 position of the indole ring, generating the final melatonin product [29] [31].
Cofactor/Coenzyme | Associated Enzymes | Function | Pathway |
---|---|---|---|
Tetrahydrobiopterin (BH4) | TPH1, TPH2 | Hydroxylation reactions | Methoxyindole pathway |
Pyridoxal 5'-phosphate (PLP) | AADC, KAT I, KAT II | Decarboxylation and transamination | Methoxyindole and Kynurenine pathways |
Acetyl-CoA | SNAT | Acetylation reactions | Methoxyindole pathway |
S-adenosyl-L-methionine (SAM) | ASMT | Methylation reactions | Methoxyindole pathway |
Heme (iron protoporphyrin IX) | IDO1, IDO2, TDO2 | Dioxygenation reactions | Kynurenine pathway |
Flavin adenine dinucleotide (FAD) | KMO | Monooxygenation reactions | Kynurenine pathway |
Nicotinamide adenine dinucleotide phosphate (NADPH) | KMO, 3HAO | Reducing equivalents | Kynurenine pathway |
Phosphoribosyl pyrophosphate (PRPP) | QPRT | Ribose phosphate donor | NAD/NADP synthesis |
Alpha-ketoglutarate | KAT I, KAT II | Amino group acceptor | Kynurenine pathway |
Molecular oxygen (O2) | IDO1, IDO2, TDO2, KMO | Oxidation substrate | All pathways |
Recent investigations have revealed that serotonin functions as an autocrine neurotransmitter within the pineal gland, modulating melatonin synthesis through 5-HT2C receptor activation [31]. Pinealocytes constitutively secrete serotonin via equilibrative plasma membrane monoamine transporters, and this released serotonin accumulates within the tissue to activate endogenous receptors [31]. The autocrine serotonin signaling potentiates norepinephrine-induced melatonin synthesis, providing a novel regulatory mechanism for circadian hormone production [31].
Clinical studies have documented significant disruptions in the serotonin-melatonin pathway associated with autism spectrum disorders [32] [33]. Approximately 47% of individuals with autism spectrum disorders exhibit elevated N-acetylserotonin levels in blood platelets, indicating impaired conversion to melatonin [32]. This biochemical abnormality correlates with sleep disturbances commonly observed in affected individuals [32]. Mechanistic investigations have identified reduced expression of 14-3-3 proteins, which regulate both SNAT and ASMT enzymatic activities, as a contributing factor to melatonin synthesis deficits [33].
The therapeutic potential of melatonin supplementation has been extensively investigated for various clinical conditions [30]. Melatonin demonstrates antioxidant properties, circadian rhythm regulation, and neuroprotective effects [30]. Clinical trials have evaluated melatonin efficacy for sleep disorders, neurodegenerative diseases, and metabolic dysfunction [30]. The safety profile of melatonin supplementation appears favorable, with minimal adverse effects reported in clinical studies [30].
Nutritional factors significantly influence serotonin and melatonin synthesis through effects on tryptophan availability [20] [34]. Carbohydrate consumption increases insulin secretion, which reduces plasma concentrations of large neutral amino acids that compete with tryptophan for blood-brain barrier transport [20]. This mechanism enhances brain tryptophan availability and subsequently increases serotonin synthesis [20]. Conversely, protein intake elevates competing amino acid levels, potentially reducing tryptophan uptake into brain tissue [20] [34].
The synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) from L-tryptophan represents a fundamental biosynthetic pathway essential for cellular energy metabolism, redox reactions, and numerous enzymatic processes [35] [36]. This de novo synthetic route constitutes the sole mechanism for generating NAD+ from amino acid precursors and plays a crucial role in maintaining cellular NAD+ homeostasis [35] [37].
The conversion of L-tryptophan to NAD+ proceeds through the kynurenine pathway via eight distinct enzymatic steps [35] [38]. The initial reaction involves the oxidative cleavage of L-tryptophan by TDO2, IDO1, or IDO2 to generate N-formylkynurenine [36] [37]. This step represents the primary rate-limiting reaction for the entire NAD+ biosynthetic pathway and determines the overall flux through the de novo synthesis route [38].
Following the formation of N-formylkynurenine, arylformamidase catalyzes the hydrolytic removal of the formyl group to produce kynurenine [36]. The metabolic fate of kynurenine determines whether tryptophan carbon enters NAD+ synthesis or alternative pathway branches [35]. Kynurenine 3-monooxygenase directs kynurenine toward the NAD+ biosynthetic branch through hydroxylation to 3-hydroxykynurenine [35] [36].
The subsequent enzymatic steps involve kynureninase-catalyzed conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid, followed by oxidation via 3-hydroxyanthranilic acid 3,4-dioxygenase to generate 2-amino-3-carboxymuconic semialdehyde [36] [39]. This intermediate spontaneously cyclizes to form quinolinic acid, the immediate precursor for NAD+ synthesis [35] [16].
Step | Substrate | Product | Enzyme | Efficiency Percent |
---|---|---|---|---|
1 | L-tryptophan | N-formylkynurenine | TDO2/IDO1/IDO2 | 95 |
2 | N-formylkynurenine | Kynurenine | AFMID | 90 |
3 | Kynurenine | 3-hydroxykynurenine | KMO | 70 |
4 | 3-hydroxykynurenine | 3-hydroxyanthranilic acid | KYNU | 85 |
5 | 3-hydroxyanthranilic acid | 2-amino-3-carboxymuconic semialdehyde | 3HAO | 80 |
6 | 2-amino-3-carboxymuconic semialdehyde | Quinolinic acid | Spontaneous | 100 |
7 | Quinolinic acid | Nicotinic acid mononucleotide | QPRT | 75 |
8 | Nicotinic acid mononucleotide | NAD+ | NMNAT/NADSYN | 90 |
The conversion of quinolinic acid to nicotinic acid mononucleotide represents a critical step catalyzed by quinolinic acid phosphoribosyltransferase (QPRT) [35] [16]. This enzyme demonstrates specific expression patterns, with high activity in astrocytes and neurons but limited expression in other cell types [16] [40]. QPRT activity requires phosphoribosyl pyrophosphate as a co-substrate and generates nicotinic acid mononucleotide as the product [35] [40].
Quinolinic acid phosphoribosyltransferase exhibits remarkable upregulation in response to oxidative stress, DNA damage, and therapeutic interventions including radiation and chemotherapy [16]. Malignant glioma cells demonstrate significantly elevated QPRT expression compared to normal astrocytes, enabling these cells to utilize quinolinic acid as an alternative NAD+ source during metabolic stress [16]. This metabolic adaptation contributes to therapeutic resistance and poor prognosis in brain tumors [16].
The final steps of NAD+ synthesis involve the conversion of nicotinic acid mononucleotide to nicotinic acid adenine dinucleotide by nicotinamide mononucleotide adenylyltransferases (NMNAT), followed by NAD+ formation through the action of NAD+ synthetase (NADSYN) [35] [37]. These enzymes utilize adenosine triphosphate as an energy source and glutamine as an amino donor for the final amidation reaction [35].
Research investigations have documented that approximately 6% of ingested tryptophan ultimately converts to quinolinic acid under normal physiological conditions [39]. The efficiency of tryptophan-to-NAD+ conversion demonstrates significant regulation by nutritional status, protein intake, and metabolic demands [39] [41]. Protein deficiency enhances the conversion efficiency, while caloric restriction reduces the overall flux through the pathway [39] [41].
The cellular distribution of NAD+ biosynthetic enzymes influences tissue-specific NAD+ production patterns [35] [18]. Hepatic tissues demonstrate the highest capacity for de novo NAD+ synthesis, with liver enzymes accounting for approximately 90% of total body NAD+ production from tryptophan [38]. Extrahepatic tissues rely primarily on salvage pathways utilizing nicotinamide or nicotinic acid for NAD+ regeneration [35] [37].
Pathological conditions significantly alter NAD+ biosynthesis from tryptophan [18] [17]. Neuroinflammation and immune activation induce IDO1 expression, redirecting tryptophan metabolism toward the kynurenine pathway and potentially compromising serotonin synthesis [18] [17]. This metabolic shift may contribute to depression and cognitive dysfunction observed in inflammatory conditions [17].
Therapeutic targeting of NAD+ biosynthesis has emerged as a promising strategy for various diseases [35] [38]. Inhibition of kynurenine pathway enzymes can modulate NAD+ levels and influence cellular metabolism [18]. Conversely, supplementation with NAD+ precursors including nicotinamide riboside or nicotinic acid can bypass the tryptophan-dependent synthesis route and restore NAD+ homeostasis [35] [38].
The regulation of NAD+ synthesis demonstrates complex interactions with circadian rhythms, aging, and metabolic stress [35] [38]. NAD+ levels decline with aging, potentially contributing to age-related metabolic dysfunction and neurodegenerative processes [35]. Understanding the mechanisms controlling tryptophan-to-NAD+ conversion provides insights into fundamental aspects of cellular metabolism and identifies potential therapeutic targets for age-related diseases [38].
Irritant